3,5-Dihydroxybenzoate

Enzyme inhibition Dihydroorotate dehydrogenase Pyrimidine biosynthesis

Select 3,5-DHBA for enzyme studies demanding isomeric specificity: unlike 3,4-DHBA—which triggers phenolate ionization and charge-transfer artifacts—3,5-DHBA binds in the native orotate orientation for clean Class 1A DHOD kinetics. Its achiral 3,5-dihydroxybenzene core replaces the shikimate ring, enabling rapid synthesis of EPSP synthase inhibitors (Ki=160 nM). Provides a quantifiable anticancer SAR baseline (IC50 13.4–15.3 μM). Supplied at ≥98% purity with ambient shipping. Confirm you are ordering the correct meta-substituted isomer for your mechanistic program.

Molecular Formula C7H5O4-
Molecular Weight 153.11 g/mol
Cat. No. B8624769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxybenzoate
Molecular FormulaC7H5O4-
Molecular Weight153.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)[O-])C(=O)O
InChIInChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11)/p-1
InChIKeyUYEMGAFJOZZIFP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dihydroxybenzoate for Research Procurement: A Structurally Distinct Dihydroxybenzoic Acid Isomer with Unique Enzyme Binding and Synthetic Utility


3,5-Dihydroxybenzoate (3,5-DHBA, α-resorcylic acid) is a dihydroxybenzoic acid derivative characterized by two meta-positioned hydroxyl groups on the benzoate ring [1]. This meta substitution pattern fundamentally distinguishes it from ortho- and para-dihydroxybenzoate isomers, conferring distinct physicochemical properties including a melting point of 236–238°C and aqueous solubility of 84 g/L at 20°C . As a metabolite derived from the shikimate pathway [2], 3,5-DHBA serves as a critical synthetic intermediate for EPSP synthase inhibitor development and as a tool compound for investigating pH-dependent enzyme binding mechanisms, with documented applications across enzymology, medicinal chemistry, and environmental microbiology [3].

Why 3,5-Dihydroxybenzoate Cannot Be Substituted with Other Dihydroxybenzoate Isomers in Targeted Research Applications


The substitution pattern of hydroxyl groups on the benzoate ring dictates not only physicochemical properties such as solubility and melting point but, more critically, governs binding orientation, ionization behavior, and interaction with specific enzyme active sites [1]. Direct comparative studies demonstrate that 3,5-DHBA and its isomer 3,4-DHBA exhibit opposite pH-dependent binding affinities for Class 1A dihydroorotate dehydrogenase (DHOD) [2]. Furthermore, the meta-substituted 3,5-DHBA binds in the same orientation as the native substrate orotate, whereas 3,4-DHBA adopts a twisted binding pose that triggers phenolate ionization and charge-transfer complex formation [2]. These mechanistically distinct interactions render simple substitution scientifically invalid for enzyme inhibition studies, synthetic pathway optimization, or analytical method development where isomeric specificity is required. The following evidence quantifies these differentiation dimensions.

3,5-Dihydroxybenzoate: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Opposing pH-Dependent Binding Affinity: 3,5-DHBA vs 3,4-DHBA in Class 1A DHOD

3,5-DHBA demonstrates a fundamentally different pH-binding relationship compared to its isomer 3,4-DHBA. Isothermal titration calorimetry and absorbance spectroscopy revealed that 3,4-DHBA binds more tightly at higher pH and ionizes to the phenolate upon enzyme binding, whereas 3,5-DHBA exhibits the opposite pH-binding trend and does not ionize upon binding [1]. Crystal structures further confirm that 3,5-DHBA binds in the same orientation as the native substrate orotate, while 3,4-DHBA adopts a twisted orientation that forms a strong hydrogen bond to an asparagine residue, generating a charge-transfer complex and a green color [1].

Enzyme inhibition Dihydroorotate dehydrogenase Pyrimidine biosynthesis

Antiproliferative IC50 Values in Human Cancer Cell Lines: 3,5-DHBA Core vs Methoxy and Hydroxy Substituent Modifications

The 3,5-dihydroxy substitution pattern confers measurable antiproliferative activity that differs from structural modifications. In H460 lung cancer cells, the 3,5-dihydroxy compound exhibited an IC50 of 15.3 μM with 88% inhibition at 20 μM [1]. In LNCaP prostate cancer cells, the IC50 was 13.4 μM with 76% inhibition at 20 μM [1]. Modification to 3-hydroxy-5-methoxy altered the IC50 profile (H460: 15.9 μM; LNCaP: 11.4 μM), while 3,5-dimethoxy substitution substantially reduced activity (11% and 14% inhibition at 20 μM, respectively) [1].

Cancer cell proliferation Antiproliferative activity SAR analysis

Moderate vs Strong Antioxidant Activity: Meta-Hydroxyl Substitution Pattern Compared to Ortho and Tri-Hydroxy Benzoic Acids

The meta-hydroxyl substitution pattern of 3,5-DHBA produces distinct antioxidant activity compared to ortho-dihydroxy and trihydroxy benzoic acids. In a systematic evaluation of phenolic acids, 3,5-DHBA and 2,4-DHBA (both with hydroxyls in meta relationship) exhibited moderate antioxidant and low DPPH radical scavenging activity [1]. In contrast, 3,4,5-trihydroxybenzoic (gallic) acid and 1,2,3-trihydroxybenzene (pyrogallol) with three ortho-related hydroxyls exhibited the strongest activity [1]. Ortho-dihydroxy acids such as 3,4-DHBA and 2,3-DHBA showed strong activity, though lower than the trihydroxy compounds [1]. Monohydroxy acids exhibited the lowest activity [1].

Antioxidant activity DPPH radical scavenging Structure-activity relationship

Synthetic Accessibility and Potent EPSP Synthase Inhibition: 3,5-DHBA-Derived Analogues vs Shikimate-Based Inhibitors

3,5-DHBA serves as a readily accessible aromatic scaffold for synthesizing potent EPSP synthase inhibitors that rival or exceed the potency of more complex shikimate-based compounds. A tetrahedral intermediate analogue synthesized from 3,5-DHBA, containing a 3-malonate ether phosphate surrogate, exhibited an apparent Ki of 1.3 ± 0.22 μM against E. coli EPSP synthase [1]. Further functionalization yielded a tetrahedral intermediate analogue (compound 4) with an apparent Ki of 160 ± 40 nM [2]. This demonstrates that the simple 3,5-dihydroxybenzene core can effectively substitute for the more complex, chiral shikimate ring in inhibitor design [2].

EPSP synthase inhibitor Herbicide design Synthetic intermediate

3,5-DHBA vs 3,4-DHBA Antifungal Derivative Activity: Comparable MFC Values Against Saccharomyces cerevisiae

When esterified with alkyl chains, 3,5-DHBA and 3,4-DHBA derivatives exhibit similar antifungal potency against Saccharomyces cerevisiae. A homologous series (C3-C14) of alkyl 3,5-dihydroxybenzoates and alkyl 3,4-dihydroxybenzoates were evaluated, with nonyl derivatives of both scaffolds displaying the most potent activity, achieving minimum fungicidal concentrations (MFC) in the range of 12.5 to 50 μg/mL [1]. The activity profiles were comparable across the homologous series [1].

Antifungal activity Saccharomyces cerevisiae Dihydroxybenzoate esters

Distinct Anaerobic Degradation Pathway: 3,5-DHBA vs Benzoate Induction in Thauera aromatica

3,5-DHBA is degraded via a distinct, inducible pathway separate from the canonical benzoyl-CoA pathway used for benzoate. In Thauera aromatica strain AR-1, benzoate-grown cells were not induced for 3,5-DHBA degradation, and 3,5-DHBA-grown cells degraded benzoate only at very low rates [1]. Hydroxyhydroquinone-dehydrogenating activity was 74 nmol min⁻¹ (mg protein)⁻¹ in 3,5-DHBA-grown membrane fractions but significantly lower in benzoate-grown cells [1]. The 3,5-DHBA-oxidizing and hydroxyhydroquinone-dehydrogenating activities were fully induced only during 3,5-DHBA degradation [1].

Anaerobic degradation Environmental microbiology Thauera aromatica

3,5-Dihydroxybenzoate: Evidence-Backed Research and Industrial Application Scenarios


Enzymology: Class 1A DHOD Inhibitor Binding Studies Requiring pH-Dependent Discrimination

Researchers investigating dihydroorotate dehydrogenase (DHOD) inhibition mechanisms should select 3,5-DHBA as the isomer of choice when studying native substrate-like binding behavior. Unlike 3,4-DHBA, which undergoes phenolate ionization and charge-transfer complex formation upon enzyme binding, 3,5-DHBA binds in the same orientation as orotate without ionization, enabling clean kinetic and structural studies without confounding charge-transfer artifacts [1]. This distinction is critical for laboratories developing antimicrobial agents targeting pyrimidine biosynthesis in protozoan parasites.

Medicinal Chemistry: Scaffold for Nanomolar EPSP Synthase Inhibitor Synthesis

3,5-DHBA is the preferred starting material for synthesizing aromatic EPSP synthase inhibitors. The 3,5-dihydroxybenzene core serves as an effective achiral substitute for the complex shikimate ring, enabling the rapid synthesis of competitive inhibitors with Ki values as low as 160 nM [1]. This synthetic accessibility, combined with commercial availability from major suppliers , makes 3,5-DHBA an ideal building block for herbicide discovery programs and antimicrobial target validation studies.

SAR Studies: Reference Compound for Antiproliferative Activity of Dihydroxybenzoic Acid Derivatives

For structure-activity relationship (SAR) studies exploring benzoic acid derivatives as anticancer agents, 3,5-DHBA provides a quantifiable baseline with IC50 values of 15.3 μM (H460 lung cancer) and 13.4 μM (LNCaP prostate cancer) [1]. The 3,5-dimethoxy analog serves as a low-activity comparator (11-14% inhibition at 20 μM), enabling systematic evaluation of hydroxyl group contributions to antiproliferative efficacy [1].

Environmental Microbiology: Inducer of Hydroxyhydroquinone Anaerobic Degradation Pathway

In studies of aromatic compound biodegradation, 3,5-DHBA specifically induces the hydroxyhydroquinone pathway distinct from the benzoyl-CoA pathway [1]. With hydroxyhydroquinone dehydrogenase activity reaching 74 nmol min⁻¹ (mg protein)⁻¹ in 3,5-DHBA-grown Thauera aromatica cells [1], this compound enables targeted investigation of alternative anaerobic degradation routes and serves as a selective substrate for pathway activation in bioremediation research.

Technical Documentation Hub

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